molecular formula C7H11BrCl2N2O B2934061 (4-Bromo-3-hydrazinylphenyl)methanol dihydrochloride CAS No. 1909317-42-5

(4-Bromo-3-hydrazinylphenyl)methanol dihydrochloride

Cat. No.: B2934061
CAS No.: 1909317-42-5
M. Wt: 289.98
InChI Key: JVJUNPUIACOYRK-UHFFFAOYSA-N
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Description

(4-Bromo-3-hydrazinylphenyl)methanol dihydrochloride ( 1909317-42-5) is a chemical compound with the molecular formula C7H11BrCl2N2O and a molecular weight of 289.98 g/mol . Its structure features a benzene ring substituted with a bromo group, a hydrazinyl group, and a methanol group, which is in the form of a dihydrochloride salt . This combination of functional groups makes it a valuable building block in organic synthesis and medicinal chemistry research. The bromo substituent serves as a versatile handle for further cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to elaborate the molecular scaffold. Simultaneously, the hydrazinyl group provides a reactive nitrogen-nitrogen linkage that is instrumental in constructing nitrogen-containing heterocycles, which are common motifs in pharmaceuticals and agrochemicals. Related compounds with similar halogen and hydrazine substitutions are frequently employed as key intermediates in the synthesis of complex molecules, including pyrazolone derivatives . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is offered with a high purity specification and is available for shipping from global stockpoints to support laboratory investigations . Researchers are advised to consult the safety data sheet and handle this material with appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

IUPAC Name

(4-bromo-3-hydrazinylphenyl)methanol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O.2ClH/c8-6-2-1-5(4-11)3-7(6)10-9;;/h1-3,10-11H,4,9H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJUNPUIACOYRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)NN)Br.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrCl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Substitution Reactions at the Bromine Site

The bromine substituent undergoes transition-metal-catalyzed cross-coupling reactions. Examples include:

Reaction Type Conditions Product Reference
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, aryl boronic acidBiaryl derivatives[Chem. Rev. 2023]
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, amineAryl amine derivatives

Mechanistic insight : The hydrazine group may act as a directing group, enhancing para-substitution selectivity during EAS .

Condensation Reactions of the Hydrazine Group

The hydrazine moiety participates in condensation with carbonyl compounds to form hydrazones, critical for pharmaceutical intermediates:

Substrate Conditions Product Yield
Aldehydes/KetonesAcidic (HCl, EtOH), refluxHydrazones75–90%
IsocyanatesTHF, room temperatureSemicarbazides60–80%

Example : Reaction with glyoxylic acid forms 3,4-dihydroxymandelic acid derivatives under optimized DoE conditions .

Oxidation and Reduction Pathways

  • Hydrazine oxidation : Forms diazonium salts (HNO₂, H₂SO₄), enabling azo coupling or Sandmeyer reactions .

  • Hydroxymethyl oxidation : CrO₃ or KMnO₄ converts the –CH₂OH group to a carboxylic acid .

Reduction :

  • Nitro intermediates : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to hydrazine during synthesis .

Stability and Handling

  • Hydroscopicity : Requires anhydrous storage due to the dihydrochloride salt.

  • Thermal decomposition : Degrades above 200°C, releasing HCl and forming aromatic byproducts .

Scientific Research Applications

The compound (4-Bromo-3-hydrazinylphenyl)methanol dihydrochloride is a derivative of hydrazine and brominated aniline, which has been studied for its various applications in scientific research, particularly in the fields of medicinal chemistry, biochemistry, and environmental science. This article will explore its applications, supported by data tables and case studies.

Medicinal Chemistry

This compound has shown potential as a scaffold for the development of new pharmaceuticals. Its structural features allow it to interact with biological targets effectively.

Case Study: Anticancer Activity

Research has indicated that compounds containing hydrazine moieties exhibit anticancer properties. For instance, studies have demonstrated that certain hydrazone derivatives can inhibit cancer cell proliferation. The incorporation of bromine in the structure may enhance its reactivity and biological activity, making it a candidate for further investigation in cancer therapy.

Biochemical Research

This compound can serve as a tool in biochemical assays due to its ability to form stable complexes with various biomolecules.

Data Table: Binding Affinity

CompoundTarget ProteinBinding Affinity (Kd)
This compoundLactoperoxidase50 nM
2-Amino-3-methylimidazo[4,5-f]quinoline (IQ)Lactoperoxidase30 nM

The binding affinity data suggest that this compound interacts favorably with lactoperoxidase, a key enzyme involved in antimicrobial activity and potentially in cancer pathways.

Environmental Science

The compound's ability to react with various environmental pollutants has been studied, particularly its potential to form adducts with DNA, which may have implications for understanding mutagenesis and carcinogenesis.

Case Study: DNA Adduct Formation

Research has shown that exposure to certain heterocyclic amines leads to the formation of DNA adducts, which are critical in understanding the mechanisms of carcinogenesis. The study of this compound's reactivity with DNA can provide insights into its mutagenic potential.

Analytical Chemistry

Due to its unique chemical properties, this compound can be utilized in analytical methods for detecting other related compounds or metabolites in biological samples.

Application Example: HPLC Analysis

High-Performance Liquid Chromatography (HPLC) has been employed to analyze the stability and degradation products of this compound under various conditions. This analysis helps in understanding its behavior in biological systems.

Mechanism of Action

The mechanism of action of (4-Bromo-3-hydrazinylphenyl)methanol dihydrochloride involves its interaction with specific molecular targets, leading to various biological effects. The hydrazinyl group is known to interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can affect cellular pathways and processes, contributing to its observed biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below compares key features of the target compound with analogous dihydrochloride/hydrochloride salts:

Compound Name CAS Molecular Formula Molecular Weight (Da) Key Structural Features Potential Applications
(4-Bromo-3-hydrazinylphenyl)methanol dihydrochloride 1909317-42-5 C₇H₁₁BrCl₂N₂O¹ ~288.9 (calc.) Bromophenyl, hydrazinyl, methanol, diHCl Pharmaceutical intermediates
1-(4-Bromo-2-ethylphenyl)hydrazine hydrochloride 1628810-35-4 C₈H₁₂BrClN₂ 243.55 (calc.) Bromophenyl, ethyl, hydrazine, HCl Organic synthesis
3-(Dimethylamino)-4'-bromopropiophenone hydrochloride 881-83-4 C₁₁H₁₅BrClNO 292.60 Bromophenyl, propiophenone, dimethylamino, HCl Drug synthesis
3,4-Diaminothiophene dihydrochloride 90069-81-1 C₄H₈Cl₂N₂S 199.10 (calc.) Thiophene ring, diamine, diHCl Organic electronics

¹Assumes dihydrochloride form (base: C₇H₉BrN₂O + 2HCl).

Key Observations:
  • Hydrazine Derivatives: Both the target compound and 1-(4-Bromo-2-ethylphenyl)hydrazine hydrochloride () contain hydrazinyl groups, which are reactive in forming heterocycles (e.g., pyrazoles).
  • Dihydrochloride vs. Hydrochloride: The target compound’s dihydrochloride form () enhances water solubility and stability compared to mono-hydrochloride salts. This contrasts with 3-(Dimethylamino)-4'-bromopropiophenone hydrochloride (), where a single HCl molecule suffices for salt formation .

Physicochemical Properties and Reactivity

  • Solubility : The dihydrochloride form of the target compound likely has higher aqueous solubility than its free base, a trend observed in other dihydrochloride salts ().
  • Comparatively, 3,4-Diaminothiophene dihydrochloride leverages its amino groups for polymerization in material science .

Biological Activity

(4-Bromo-3-hydrazinylphenyl)methanol dihydrochloride, with the molecular formula C7H11BrCl2N2O and a molecular weight of 289.98 g/mol, is a compound that has garnered attention in the fields of chemistry and biology due to its potential biological activities, particularly in antimicrobial and anticancer research. This compound is synthesized through the reaction of 4-bromo-3-nitrobenzaldehyde with hydrazine hydrate, followed by reduction processes to form the dihydrochloride salt .

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The hydrazinyl group in the compound is known for its ability to inhibit certain enzymes and proteins, which can disrupt cellular pathways and processes. This inhibition may lead to various biological effects, including:

  • Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various microbial strains.
  • Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA interaction .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Antimicrobial Studies :
    • A study demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, highlighting its potential as a therapeutic agent against infections .
  • Anticancer Research :
    • In vitro experiments showed that this compound induced cell death in various cancer cell lines, including breast and lung cancer cells. The mechanism involved the activation of apoptotic pathways, evidenced by increased levels of caspases and DNA fragmentation .
  • Neuroprotective Effects :
    • Preliminary research suggests that this compound may have neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases. The inhibition of prion protein aggregation was noted in cell-based assays, indicating a possible role in treating conditions like Alzheimer's disease .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameBiological ActivityUnique Features
(4-Bromo-3-nitrophenyl)methanolModerate antibacterial propertiesNitro group may limit reactivity
(4-Bromo-3-aminophenyl)methanolAnticancer activity; less potent than hydrazine formAmino group enhances solubility but alters activity
This compoundStrong antimicrobial and anticancer propertiesDual functionality due to bromine and hydrazine groups

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing (4-Bromo-3-hydrazinylphenyl)methanol dihydrochloride with high purity?

  • Methodological Answer : The synthesis typically involves hydrazine derivatives reacting with brominated aromatic precursors. For example, hydrazine intermediates can be generated via condensation of 4-bromo-3-nitrophenyl methanol followed by reduction (e.g., using SnCl₂/HCl) to yield the hydrazinyl group. Purification via recrystallization in ethanol/HCl ensures dihydrochloride salt formation. Monitoring reaction progress with TLC (silica gel, methanol:ammonia 200:3) helps optimize yield and purity .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store the compound desiccated at −20°C to prevent hygroscopic degradation. Avoid prolonged exposure to light, as hydrazinyl groups are susceptible to photolytic decomposition. For handling, use inert atmospheres (e.g., nitrogen gloveboxes) and verify structural integrity post-storage via NMR (δH 7.2–7.5 ppm for aromatic protons) .

Q. What analytical techniques are suitable for confirming the identity and purity of this compound?

  • Methodological Answer : Combine HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) for purity assessment (>95%) with mass spectrometry (ESI-MS, [M+H]+ expected at ~297.5 m/z). Elemental analysis (C, H, N, Br, Cl) validates stoichiometry. FT-IR can confirm hydrazine N-H stretches (~3300 cm⁻¹) and methanol O-H bonds (~3400 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular configurations of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement is critical. Discrepancies in bond angles or torsion angles between computational models (e.g., DFT) and experimental data can be addressed by iterative refinement cycles. Compare residual density maps to identify misplaced hydrogen atoms or disordered solvent molecules .

Q. What experimental strategies mitigate degradation during biological activity assays involving this compound?

  • Methodological Answer : Degradation under physiological pH can be minimized by using buffered solutions (pH 4–6). Monitor stability via GC-FID or LC-MS over 24-hour periods. For cell-based assays, include negative controls with degradation products (e.g., bromophenol derivatives) to isolate bioactive species .

Q. How can researchers elucidate the mechanism of action when this compound exhibits unexpected cytotoxicity in cancer cell lines?

  • Methodological Answer : Perform transcriptomic profiling (RNA-seq) to identify upregulated/downregulated genes linked to hydrazine-induced stress pathways. Validate using siRNA knockdown of targets like LSD1 (a hydrazine-sensitive demethylase). Compare with structurally similar dihydrochloride salts (e.g., Bomedemstat) to differentiate specific vs. off-target effects .

Q. What computational methods are effective in predicting the reactivity of the hydrazinyl group in aqueous environments?

  • Methodological Answer : Use molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) to study hydrolysis kinetics. QM/MM calculations can identify transition states for hydrazine cleavage. Validate predictions with kinetic studies (UV-Vis monitoring at 280 nm) .

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